molecular formula C21H23N3O4 B6023208 (5E)-5-{[5-(diethylamino)furan-2-yl]methylidene}-1-(3,5-dimethylphenyl)-2-hydroxypyrimidine-4,6(1H,5H)-dione CAS No. 6068-13-9

(5E)-5-{[5-(diethylamino)furan-2-yl]methylidene}-1-(3,5-dimethylphenyl)-2-hydroxypyrimidine-4,6(1H,5H)-dione

Cat. No.: B6023208
CAS No.: 6068-13-9
M. Wt: 381.4 g/mol
InChI Key: JLDVJTSQDQVIAY-SFQUDFHCSA-N
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Description

The compound (5E)-5-{[5-(diethylamino)furan-2-yl]methylidene}-1-(3,5-dimethylphenyl)-2-hydroxypyrimidine-4,6(1H,5H)-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(diethylamino)furan-2-yl]methylidene}-1-(3,5-dimethylphenyl)-2-hydroxypyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 5-(diethylamino)furan-2-carbaldehyde with 1-(3,5-dimethylphenyl)-2-hydroxypyrimidine-4,6-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound (5E)-5-{[5-(diethylamino)furan-2-yl]methylidene}-1-(3,5-dimethylphenyl)-2-hydroxypyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form hydroxyl derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the carbonyl groups can produce hydroxyl derivatives.

Scientific Research Applications

The compound (5E)-5-{[5-(diethylamino)furan-2-yl]methylidene}-1-(3,5-dimethylphenyl)-2-hydroxypyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(diethylamino)furan-2-yl]methylidene}-1-(3,5-dimethylphenyl)-2-hydroxypyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-5-{[5-(dimethylamino)furan-2-yl]methylidene}-1-(3,5-dimethylphenyl)-2-hydroxypyrimidine-4,6(1H,5H)-dione
  • **(5E)-5-{[5-(diethylamino)thiophene-2-yl]methylidene}-1-(3,5-dimethylphenyl)-2-hydroxypyrimidine-4,6(1H,5H)-dione

Uniqueness

The uniqueness of (5E)-5-{[5-(diethylamino)furan-2-yl]methylidene}-1-(3,5-dimethylphenyl)-2-hydroxypyrimidine-4,6(1H,5H)-dione lies in its specific combination of functional groups and structural features, which confer distinct reactivity and biological activity

Properties

IUPAC Name

(5E)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-5-23(6-2)18-8-7-16(28-18)12-17-19(25)22-21(27)24(20(17)26)15-10-13(3)9-14(4)11-15/h7-12H,5-6H2,1-4H3,(H,22,25,27)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDVJTSQDQVIAY-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(O1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(O1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362271
Record name STK854906
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6068-13-9
Record name STK854906
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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